molecular formula C13H9Cl2FN2S B7822240 N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid

N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid

Cat. No.: B7822240
M. Wt: 315.2 g/mol
InChI Key: ZHNUMLOCJMCLIT-UHFFFAOYSA-N
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Description

N,N-Dimethyltryptamine . It is a naturally occurring psychedelic compound of the tryptamine family. This compound is found in various plants and animals and has been used traditionally in some South American cultures for its psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyltryptamine typically involves the following steps:

    Indole Synthesis: The starting material, indole, is synthesized through the Fischer indole synthesis method.

    N-Methylation: The indole is then subjected to N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Dimethylation: The final step involves the dimethylation of the intermediate product using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of N,N-Dimethyltryptamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyltryptamine: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyltryptamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.

    Biology: Studies focus on its role in neurotransmission and its effects on the central nervous system.

    Medicine: Research explores its potential therapeutic effects in treating mental health disorders such as depression and anxiety.

    Industry: It is used in the development of new psychoactive substances and in the study of their pharmacological properties.

Mechanism of Action

N,N-Dimethyltryptamine: exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered neurotransmission and the characteristic psychedelic effects. The compound also interacts with other receptor systems, including dopamine and adrenergic receptors, contributing to its complex pharmacological profile.

Comparison with Similar Compounds

N,N-Dimethyltryptamine: is often compared with other tryptamine derivatives such as:

    Psilocybin: Found in certain mushrooms, it is converted to psilocin in the body, which has similar effects to .

    Lysergic acid diethylamide: A synthetic compound with a longer duration of action and more potent effects.

    Mescaline: Found in certain cacti, it has a similar mechanism of action but different subjective effects.

The uniqueness of N,N-Dimethyltryptamine lies in its rapid onset and short duration of action, making it distinct from other psychedelics.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUMLOCJMCLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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